molecular formula C9H7F6NO B13976207 (R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine

(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine

Cat. No.: B13976207
M. Wt: 259.15 g/mol
InChI Key: OXSICALTKBOYQS-SSDOTTSWSA-N
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Description

®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoroethyl groups imparts significant stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an appropriate amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various trifluoromethylated and trifluoromethoxylated derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The compound can form electron donor-acceptor complexes, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethoxy)phenyl isocyanate
  • 2-phenyl-1-trifluoromethyl-ethylamine
  • N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea

Uniqueness

®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine stands out due to its dual trifluoromethoxy and trifluoroethyl groups, which confer enhanced stability, lipophilicity, and reactivity compared to other similar compounds. These properties make it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high chemical stability .

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m1/s1

InChI Key

OXSICALTKBOYQS-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F

Origin of Product

United States

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